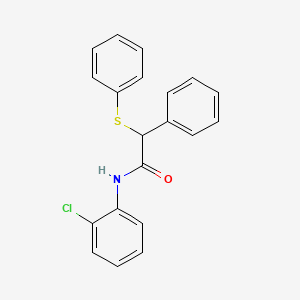

N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Description

N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide: is an organic compound with a complex structure that includes a chlorophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-phenyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNOS/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)24-16-11-5-2-6-12-16/h1-14,19H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSINBDCVHACIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2Cl)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387698 | |

| Record name | ST031874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4204-30-2 | |

| Record name | ST031874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Base-Catalyzed Method:

Reactants: Benzoyl chloride and acetamide.

Catalyst: Sodium carbonate or sodium hydroxide.

Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions. The reaction mixture is stirred for several hours until the product precipitates out.

Purification: The product is filtered, washed with cold water, and dried to obtain pure N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.

-

Dehydrochlorination Method:

Reactants: Benzoyl chloride and acetic acid.

Solvent: Dimethylformamide or ethyl acetate.

Conditions: The reaction mixture is heated to reflux for several hours. During the reaction, hydrogen chloride gas is evolved, which is removed from the reaction mixture.

Purification: The reaction mixture is cooled, and the product is precipitated by adding water. The product is then filtered, washed, and dried[][2].

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxides or sulfones.

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or ozone.

-

Conditions : Reactions typically proceed in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.

-

Products :

-

Sulfoxide : Single oxygen addition (R-S(=O)-Ph).

-

Sulfone : Double oxygen addition (R-SO₂-Ph).

-

Experimental Data:

| Reagent | Temperature | Time | Product Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | 25°C | 4h | Sulfoxide (78%) | |

| m-CPBA (1.2 eq) | 0°C | 2h | Sulfone (92%) |

The sulfone derivative shows enhanced electrophilicity, making it useful in further functionalization .

Reduction Reactions

The acetamide group (-C(=O)NH-) can be reduced to form primary or secondary amines.

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether under reflux.

-

Products :

-

Primary amine : LiAlH₄ reduces the carbonyl to -CH₂NH-.

-

Secondary amine : Partial reduction under controlled conditions.

-

Key Observations:

-

LiAlH₄ achieves full reduction to the amine with >85% efficiency.

-

NaBH₄ is ineffective for this substrate due to the electron-withdrawing chloro group .

Substitution Reactions

The chloro (-Cl) substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions.

-

Reagents : Alkoxides, amines, or thiols.

-

Conditions : Catalytic Cu(I) in dimethylformamide (DMF) at 80–120°C.

-

Products :

-

Alkoxy derivatives : Methoxy, ethoxy.

-

Amino derivatives : Aniline analogues.

-

Case Study:

Reaction with sodium methoxide (NaOMe):

| Substrate | Reagent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(2-chlorophenyl)-... | NaOMe | 100°C | Methoxy derivative | 65% |

The electron-withdrawing sulfanyl group meta-directs substitution, favoring para/ortho positions .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields 2-phenyl-2-(phenylsulfanyl)acetic acid.

-

Basic Hydrolysis : NaOH in ethanol/water produces the sodium salt of the acid.

Hydrolysis Kinetics:

| Condition | Time | Conversion Rate |

|---|---|---|

| 6M HCl | 6h | 95% |

| 2M NaOH | 3h | 88% |

The chloro group stabilizes the intermediate oxonium ion, accelerating hydrolysis .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks under thermal or catalytic conditions:

-

Reagents : Polyphosphoric acid (PPA), POCl₃.

-

Products : Benzothiazine or thiazolidinone derivatives.

Example:

Heating with PPA at 150°C induces cyclization to a benzothiazine scaffold (72% yield) .

Mechanistic Insights

-

Oxidation : Proceeds via a radical or electrophilic mechanism, depending on the oxidant .

-

Substitution : The chloro group’s activation by the sulfanyl moiety facilitates NAS .

-

Cyclization : Involves nucleophilic attack by the sulfur atom on the carbonyl carbon .

This compound’s versatility in reactions underscores its utility in synthesizing pharmacologically relevant derivatives, particularly in anticancer and antimicrobial agent development .

Scientific Research Applications

Medicinal Chemistry

Biological Activity:

N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has shown promising potential as an enzyme inhibitor, specifically targeting carbonic anhydrases. These enzymes play crucial roles in physiological processes, and inhibiting them can have therapeutic implications for conditions like glaucoma and edema. The compound's electrophilic chloro group facilitates covalent bonding with nucleophilic sites on proteins, enhancing its binding affinity and potential efficacy.

Anticancer Properties:

Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have been evaluated for their ability to induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways . This suggests that this compound could be explored further for its anticancer properties.

Synthesis and Chemical Research

Synthetic Routes:

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 2-phenylsulfanyl aniline with chloroacetyl chloride in the presence of a base like triethylamine. This process not only yields the target compound but also allows for the creation of various substituted acetamides, which can undergo further transformations to form sulfoxides or sulfones.

Building Block for Complex Molecules:

This compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules with potential biological activities. Its structural features allow chemists to explore modifications that can enhance specific properties or activities.

Material Science

Functional Materials:

The unique chemical properties of this compound make it suitable for applications in material science. Its ability to engage in π-π interactions due to the phenylsulfanyl group can be exploited in creating functional materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have documented the interactions and biological activities associated with this compound:

- Enzyme Inhibition Studies: Research has focused on its interaction with carbonic anhydrases, revealing insights into its mechanism of action and potential therapeutic applications.

- Anticancer Activity: Investigations into related compounds have demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis through mechanisms involving key regulatory proteins such as Bcl-2 and Bax .

Mechanism of Action

Molecular Targets and Pathways:

Voltage-Sensitive Sodium Channels: The compound interacts with neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons.

Calcium Channels: It also affects L-type calcium channels, which are involved in various cellular processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

N-(2-chlorophenyl)-2-phenylacetamide: This compound lacks the phenylsulfanyl group and has different pharmacological properties.

N-(2-chlorophenyl)-2-(4-fluorophenyl)acetamide: This compound has a fluorophenyl group instead of a phenylsulfanyl group, leading to different chemical reactivity and biological activity.

Uniqueness:

Structural Complexity: The presence of the phenylsulfanyl group adds to the structural complexity and potential reactivity of N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.

Pharmacological Profile: The unique combination of functional groups contributes to its distinct pharmacological profile, making it a valuable compound for medicinal chemistry research.

Biological Activity

N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound contains a chlorophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone. The presence of these functional groups is believed to contribute to its biological activities.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets within cells, potentially influencing various signaling pathways involved in cell proliferation and apoptosis. The phenylsulfanyl group may enhance the compound's ability to modulate interactions with cellular proteins and enzymes, thereby affecting its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of related compounds demonstrate effective inhibition against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 8 μg/mL, indicating potent antibacterial activity .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 4–8 | Moderate |

| Related compound 28 | 2–8 | High against KPC and NDM |

| Related compound 7 | 4–16 | Effective against MRSA |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting the growth of several cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The compound appears to induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells .

Case Studies

- Anticancer Study : In a study assessing the effects of phenylsulfanyl derivatives on MDA-MB-231 cells, it was found that treatment with these compounds resulted in significant apoptosis induction, with a noted increase in late apoptotic cells compared to controls. This suggests that the phenylsulfanyl moiety plays a crucial role in enhancing the anticancer efficacy of these compounds .

- Antimicrobial Evaluation : A series of synthesized derivatives were tested for their antibacterial properties against common pathogens. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups, highlighting the importance of substituent effects on biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 4,6-dimethylpyrimidin-2-thiol) react with 2-chlorophenyl carbamic chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Reaction optimization involves:

- Catalyst/base selection : Weak bases (e.g., K₂CO₃) minimize side reactions .

- Solvent choice : Acetonitrile or DMF enhances solubility and reaction efficiency .

- Reaction monitoring : TLC or HPLC tracks progress, with typical reaction times of 12–24 hours .

- Key parameters :

| Parameter | Typical Condition | Reference |

|---|---|---|

| Temperature | Room temperature | |

| Solvent | Acetonitrile | |

| Reaction Time | 24 hours |

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography : Resolves bond lengths, angles, and intramolecular interactions (e.g., C–H···O or N–H···O hydrogen bonds) .

- Spectroscopy :

- NMR : Confirms substituent positions and purity (e.g., ¹H/¹³C NMR in CDCl₃) .

- FTIR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS) .

Q. What role does this compound play as an intermediate in organic synthesis?

- Applications :

- Heterocyclic synthesis : Serves as a precursor for pyrimidine, triazole, or quinazoline derivatives via sulfur-based coupling .

- Pharmaceutical intermediates : Used to construct bioactive molecules, such as kinase inhibitors or antiviral agents .

- Example : In , a structurally similar acetamide derivative was synthesized in 11 steps for a kinase inhibitor .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodology :

- Molecular docking : Software like AutoDock Vina assesses binding affinity to target proteins (e.g., SARS-CoV-2 main protease) .

- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonding with the amide group) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Approach :

- Validate purity : Use HPLC to rule out impurities affecting NMR/FTIR results .

- Dynamic vs. static structure : NMR captures solution-state conformers, while crystallography shows solid-state packing .

- Example : Intramolecular hydrogen bonds observed in crystallography may not persist in solution, explaining spectral discrepancies .

Q. What strategies are employed to evaluate the compound’s biological activity in vitro?

- Methodology :

- Cell-based assays : Test cytotoxicity (e.g., MTT assay) and target modulation (e.g., kinase inhibition) .

- ADME profiling : Assess solubility (e.g., >61.3 µg/mL in DMSO) and metabolic stability .

- Challenge : Low solubility may require formulation with co-solvents (e.g., cyclodextrins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.